1,1-Dicyanoethyl acetate

Description

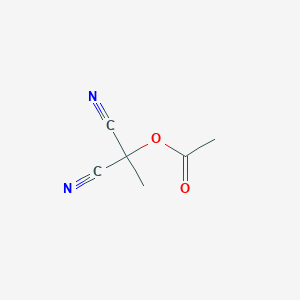

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyanoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5(9)10-6(2,3-7)4-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNAAKXQIFQLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228531 | |

| Record name | 2-Acetoxyisosuccinodinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-01-4 | |

| Record name | 2-(Acetyloxy)-2-methylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxyisosuccinodinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dicyanoethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxyisosuccinodinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dicyanoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETOXYISOSUCCINODINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C44AJ00CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Dicyanoethyl Acetate

Established Pathways for Compound Preparation

The traditional synthesis of 1,1-Dicyanoethyl acetate (B1210297) relies on fundamental organic reactions, primarily involving the combination of simple, readily available precursors.

A primary and established method for preparing geminal dicyanoacetoxy compounds involves the reaction of a ketone precursor with an alkali metal cyanide and acetic anhydride (B1165640). google.com In a process analogous to the synthesis of 1,1,1-trihalo-2-cyano-2-acetoxypropane, this one-pot reaction combines a ketone, an alkali cyanide (such as sodium cyanide), and acetic anhydride. google.com The reaction often proceeds in a solvent like dry ether and may be catalyzed by a small amount of acetic acid. google.com

Table 1: Reactants and Conditions for Direct Synthesis

| Reactant/Condition | Role | Example Reference |

|---|---|---|

| Acetone Precursor | Carbonyl source | google.com |

| Alkali Cyanide (e.g., NaCN) | Cyanide source | google.com |

| Acetic Anhydride | Acetylating agent | google.com |

| Dry Ether | Solvent | google.com |

| Acetic Acid | Catalyst | google.com |

This table illustrates a general reaction setup based on analogous syntheses.

An alternative strategy involves the chemical modification of precursors that already contain the core dicyanoethyl functional group. While less direct, this approach can be valuable if a suitable precursor is readily available. For instance, a compound containing a dicyanoethyl group with a different functional group at the C1 position (e.g., a hydroxyl or a different ester) could be converted to the target acetate.

This could theoretically involve the acetylation of 2-hydroxy-2-methylmalononitrile (acetone cyanohydrin dinitrile), if it were formed. The synthesis of various dicyanoethyl ester derivatives from precursors like enaminoesters and malononitrile (B47326) has been documented in other contexts, highlighting the chemical accessibility of the dicyanoethyl moiety for further reactions. ekb.eg

Advancements in Synthetic Protocols and Catalysis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective reaction protocols.

In line with the principles of green chemistry, efforts are being made to develop syntheses that minimize waste and avoid hazardous solvents. nih.gov A significant advancement is the implementation of catalyst- and solvent-free reaction conditions for acetylation. mdpi.com Research has shown that the acetylation of alcohols can proceed to completion with high selectivity using only acetic anhydride at a moderate temperature (e.g., 60 °C), eliminating the need for both a catalyst and an organic solvent. mdpi.com Applying such a protocol to the acetylation of a suitable cyanohydrin precursor would represent a significant step towards an environmentally benign synthesis of 1,1-Dicyanoethyl acetate. Furthermore, the use of water as a solvent in multi-component reactions is another green strategy that has been successfully applied to the synthesis of other complex nitrile-containing molecules. researchgate.net

Table 2: Comparison of Conventional vs. Environmentally Conscious Acetylation

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Catalyst | Often required (e.g., acid/base) | Catalyst-free |

| Solvent | Organic solvents (e.g., ether) | Solvent-free or water |

| Byproducts | Catalyst and solvent waste | Minimal to none |

| Energy | May require higher temperatures or longer times | Moderate temperatures, shorter times |

This table contrasts traditional approaches with modern, greener alternatives.

The fields of organocatalysis and transition metal catalysis offer powerful tools for developing novel synthetic routes with high efficiency and selectivity. rsc.orgmdpi.com

Organocatalysis: This field uses small organic molecules to catalyze reactions. Organocatalysts have been successfully used in the asymmetric synthesis of related compounds like β-malonophosphonates starting from arylidenemalononitriles. ias.ac.in The development of a chiral organocatalyst for the synthesis of this compound could potentially allow for enantioselective preparations, which is of high interest in pharmaceutical applications. nih.gov

Transition Metal Catalysis: Transition metals are pivotal in modern organic synthesis, facilitating a wide array of transformations. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for creating C-C bonds. orgsyn.org While not yet standard for this specific compound, one could envision a transition-metal-catalyzed approach, perhaps involving the C-H activation of a simpler precursor, to construct the carbon skeleton. beilstein-journals.org These advanced catalytic systems are an active area of research for the synthesis of complex molecules and represent a frontier for the future development of novel pathways to this compound. researchgate.netsioc-journal.cn

Optimization of Reaction Conditions and Isolation Procedures

To maximize the efficiency and cost-effectiveness of any synthetic protocol, the optimization of reaction conditions is crucial. This involves systematically adjusting various parameters to achieve the highest possible yield and purity of the final product.

A common technique for this is the Response Surface Method (RSM), which investigates the effects of variables such as temperature, catalyst amount, and the molar ratio of reactants on the reaction outcome, such as acid conversion. dergipark.org.tr For the synthesis of this compound, this would involve a series of experiments to find the ideal balance of these factors. For example, increasing the catalyst concentration or temperature might increase the reaction rate but could also lead to the formation of unwanted byproducts. dergipark.org.tr

Another key optimization strategy is to control the stoichiometry of the reactants to influence the reaction equilibrium. In related syntheses, using an excess of one reactant, such as hydrogen cyanide, has been shown to minimize competing side reactions by converting the maximum amount of the ketone precursor into the desired cyanohydrin intermediate before subsequent steps occur. researchgate.net

Table 3: Example of Parameters for Synthesis Optimization

| Parameter | Range Studied | Potential Effect on Yield |

|---|---|---|

| Temperature | 40 - 80 °C | Increased temperature generally increases reaction rate but may promote side reactions. |

| Catalyst Loading | 0.5 - 2.0 mol% | Higher loading can increase conversion but adds to cost and potential waste. |

| Reactant Molar Ratio | 1:1 to 1:5 | Using an excess of one reactant can push the equilibrium towards the product. |

This table is based on a general optimization study for ester synthesis and illustrates the variables that would be considered. dergipark.org.tr

Following the reaction, effective isolation procedures, such as distillation under reduced pressure, washing with brine solutions, and extraction, are necessary to separate the target compound from unreacted starting materials, catalyst residues, and byproducts. google.comorgsyn.org

Mechanistic Investigations of 1,1 Dicyanoethyl Acetate Reactivity

Reaction Mechanism Elucidation in Acyl Transfer Processes

Acyl transfer reactions are fundamental in organic chemistry, typically proceeding through a nucleophilic acyl substitution pathway. For 1,1-dicyanoethyl acetate (B1210297), the reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. The elucidation of this process requires a detailed examination of the electronic effects of the dicyano functionality and the nature of the intermediates formed.

The defining feature of 1,1-dicyanoethyl acetate is the presence of two cyano (-C≡N) groups on the carbon adjacent to the acetate carbonyl group. These cyano groups are powerfully electron-withdrawing, a property that significantly influences the molecule's reactivity. solubilityofthings.com They exert a strong negative inductive effect (-I effect), pulling electron density away from the α-carbon and, by extension, from the carbonyl carbon.

The tetrahedral intermediate can be considered a crossroads in the reaction; it can either revert to the starting materials or proceed to form the products by expelling a leaving group. taylorandfrancis.com In the acylation reaction of a nucleophile (Nu-H) with this compound, the leaving group is the 1,1-dicyanoethanolate anion. The pathways involving this compound often rely on its capacity to stabilize negative charges through resonance, which affects its interactions with other molecules. solubilityofthings.com The partitioning of the tetrahedral intermediate is governed by the relative stability of the potential leaving groups; the group that is the conjugate base of the stronger acid is generally the better leaving group. askthenerd.com

Theoretical and computational studies are often employed to characterize the structures of these transient species. sci-hub.st Calculations can model the geometries of transition states and intermediates, providing insight into the energy barriers of the reaction. For instance, in related DMAP-catalyzed acylations, computational methods have been used to map the entire reaction pathway, identifying the rate-limiting steps and the structures of key intermediates and transition states. sci-hub.st

Principles of Chemo- and Regioselectivity in Acylation Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, its primary utility lies in its high chemoselectivity during the acylation of molecules containing multiple reactive sites, such as hydroxyl and amino groups. tandfonline.com

A significant challenge in organic synthesis is the selective acylation of a hydroxyl group in the presence of a more nucleophilic amino group. organic-chemistry.orgttu.ee this compound has been identified as a highly effective reagent for the selective N-acetylation of primary and secondary amino groups, showing a remarkable ability to discriminate between amino and hydroxyl functions. tandfonline.com

This selectivity is rooted in the vast difference in nucleophilicity between amino and hydroxyl groups. However, many powerful acylating agents will react with both. The utility of this compound lies in its moderated reactivity, which allows it to preferentially target the more nucleophilic amine. In some methodologies, acidic conditions are used to achieve O-acylation in the presence of an amine; the amine is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the acylating agent to react solely with the neutral hydroxyl group. beilstein-journals.org Conversely, this compound achieves N-acetylation under conditions where both groups are available to react. tandfonline.com

Table 1: Chemoselectivity of this compound in Acylation This table illustrates the observed selectivity of this compound when reacting with substrates containing both amino and hydroxyl groups, based on reported findings.

| Substrate Type | Target Functional Group | Non-reactive Functional Group | Outcome | Reference |

| Amino Alcohols | Amino Group (-NH₂, -NHR) | Hydroxyl Group (-OH) | Selective N-acetylation | tandfonline.com |

| Hydroxyamino Acids | Amino Group (-NH₂) | Hydroxyl Group (-OH) | Selective N-acetylation | tandfonline.com |

Note: This interactive table summarizes the key finding that this compound exhibits discriminative action, favoring the acylation of amino groups over hydroxyl groups.

The chemo- and regioselectivity of acylation reactions are governed by a combination of electronic and steric factors within both the acylating agent and the substrate. acs.orgethz.ch

Electronic Factors: The electron density of the nucleophilic atom plays a crucial role. Nitrogen in an amino group is generally more nucleophilic than oxygen in a hydroxyl group, which is a primary reason for the N-acetylation preference of many reagents. organic-chemistry.org The electronic properties of neighboring groups can further modulate this reactivity. Electron-withdrawing groups near a potential reaction site will decrease its nucleophilicity, while electron-donating groups will enhance it.

Steric Factors: The steric environment around a functional group can significantly impact its accessibility to the acylating agent. organic-chemistry.orgethz.ch A bulky substituent near a hydroxyl group may hinder the approach of this compound, potentially allowing for the selective acylation of a less-hindered, albeit electronically less favored, site. Conversely, tertiary alcohols often remain unreactive due to significant steric hindrance around the hydroxyl group. organic-chemistry.org In complex molecules like carbohydrates, the subtle interplay of steric and electronic effects allows for the regioselective acylation of one specific hydroxyl group among many. researchgate.net

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the acylation reactions involving this compound, the rate is dependent on the concentrations of the reactants and the reaction conditions. The hydrolysis of a similar ester, ethyl acetate, has been well-established to be a second-order reaction. uv.esijcce.ac.ir

The rate of an acylation reaction can typically be expressed by a rate law. For a second-order reaction between this compound (DCE-OAc) and a nucleophile (Nu), the rate equation would be:

Rate = k [DCE-OAc] [Nu]

Here, k is the second-order rate constant. Kinetic experiments involve measuring the reaction rate while systematically varying the initial concentrations of the reactants. everant.org From this data, the reaction order and the rate constant can be determined. The rate-determining step in such acyl transfer reactions is often the formation or the breakdown of the tetrahedral intermediate. uv.esijcce.ac.ir

The activation energy (Ea), which is the minimum energy required for the reaction to occur, can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. For the alkaline hydrolysis of ethyl acetate, the activation energy has been measured to be approximately 11.56 kcal/mol. uv.es

Table 2: Representative Kinetic Data for a Second-Order Acylation Reaction This table presents hypothetical data to illustrate the principles of a kinetic study for the reaction of this compound (DCE-OAc) with a nucleophile (Nu), assuming a second-order rate law.

| Experiment | Initial [DCE-OAc] (mol/L) | Initial [Nu] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |

| 4 | 0.20 | 0.20 | 6.0 x 10⁻³ |

Applications of 1,1 Dicyanoethyl Acetate in Advanced Organic Synthesis

Utility as a Selective N-Acetylation Reagent

N-acetylation is a fundamental method for the protection of primary and secondary amino groups in organic synthesis. tandfonline.com While numerous reagents exist for this purpose, many lack the ability to discriminate between different nucleophilic functional groups, such as amino and hydroxyl groups. tandfonline.com 1,1-Dicyanoethyl acetate (B1210297), also referred to as α,α-dicyanoethyl acetate, has emerged as a highly effective reagent for selective N-acetylation. tandfonline.comresearchgate.net This selectivity is a crucial feature for simplifying synthetic routes and avoiding the need for multiple protection and deprotection steps. tandfonline.comorganic-chemistry.org

The primary advantage of 1,1-dicyanoethyl acetate is its remarkable chemoselectivity, specifically its ability to acetylate amino groups while leaving hydroxyl groups intact within the same molecule. tandfonline.com This discriminative action is highly desirable in the synthesis of complex molecules that contain multiple functional groups. tandfonline.com The protection of amines is often necessary because their basicity and nucleophilicity can interfere with a wide range of reactions targeting other parts of a molecule. researchgate.net

The reaction mechanism involves the nucleophilic attack of the amine onto the carbonyl carbon of the acetate group. The two electron-withdrawing cyano groups on the α-carbon enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. The byproduct, dicyanomethane (malononitrile), is a stable and weak nucleophile, which prevents undesirable side reactions. This selective N-acetylation has been demonstrated in various substrates, including those with multiple hydroxyl groups like glucosamine. organic-chemistry.org The use of such selective reagents streamlines synthetic pathways for polyfunctional compounds.

Table 1: Selective N-Acetylation of Polyfunctional Amines

| Substrate | Functional Groups Present | Product of Acetylation | Key Advantage |

| Aminoalcohols | Primary/Secondary Amine, Hydroxyl | N-acetylated aminoalcohol | Avoids O-acetylation |

| Aminophenols | Aromatic Amine, Phenolic Hydroxyl | N-acetylated aminophenol | Chemoselective protection |

| Glucosamine | Primary Amine, Multiple Hydroxyls | N-acetyl glucosamine | High selectivity in complex carbohydrates organic-chemistry.org |

| Amino Acids | Amine, Carboxylic Acid | N-acetyl amino acid | Protects the amino group for peptide synthesis |

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. nih.govu-szeged.hu The synthesis of these structures is a central goal in medicinal chemistry. u-szeged.hu this compound serves as a valuable tool in this area by providing a reliable method for introducing an acetyl group, which can then be used to direct or participate in subsequent cyclization reactions to form complex nitrogen-containing frameworks. whiterose.ac.ukmdpi.com

For instance, the N-acetylation of a primary amine can be the initial step in a sequence leading to the formation of pyridines, quinolines, or other polycyclic systems. mdpi.com The resulting acetamide (B32628) can undergo intramolecular condensation or be activated for cyclization reactions, forming the core of various heterocyclic scaffolds. whiterose.ac.uk Unified approaches that enable the creation of diverse, three-dimensional, and sp3-rich scaffolds are of high value in drug discovery, and selective acetylation is a key transformation in many such synthetic strategies. whiterose.ac.uk

Potential as a Building Block in Complex Molecule Construction

Beyond its role as an acetylating agent, this compound functions as a versatile building block for constructing more complex molecules. solubilityofthings.comcymitquimica.com The presence of two cyano groups makes it a participant in a range of chemical reactions, including nucleophilic substitutions. solubilityofthings.com The dicyanomethyl anion, generated as a byproduct of acetylation, can itself be used in subsequent C-C bond-forming reactions.

The structural framework of this compound is integral to its utility in multi-step organic syntheses. cymitquimica.com The reactivity endowed by the cyano groups allows chemists to use this compound as a precursor for a variety of molecular structures, highlighting its importance as an essential building block in the synthesis of intricate organic molecules. solubilityofthings.com

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. liberty.edunih.gov These reactions are prized for their atom economy and for rapidly building molecular complexity. nih.gov

While specific examples detailing the participation of this compound in cascade reactions are not extensively documented in the provided sources, its structural components suggest high potential for such applications. The byproduct of its acetylation reaction is malononitrile (B47326). Malononitrile is a well-known participant in tandem Knoevenagel condensation-Michael addition or Knoevenagel-phospha-Michael reactions. nih.govrsc.org A plausible one-pot scenario could involve the initial selective N-acetylation of a substrate by this compound, followed by an in-situ reaction where the generated malononitrile byproduct reacts with another component, such as an aldehyde, to initiate a cascade sequence. rsc.org Such one-pot syntheses, which involve sequential reactions in a single reactor, are a highly efficient approach in modern organic chemistry. frontiersin.org

Exploitation in the Derivatization of Biological Precursors

The modification of biological molecules such as nucleosides and peptides is crucial for developing new therapeutics and biological probes. cem.demdpi.com Acetylation is a common modification strategy used to alter the properties of these biomolecules. cem.dewikipedia.org

In peptide chemistry, N-terminal acetylation is a simple yet effective modification to enhance the stability of synthetic peptides against degradation by serum proteases, thereby extending their in-vivo half-life. cem.de this compound, with its high selectivity for amino groups, is an ideal candidate for such modifications, especially for peptides containing sensitive amino acid side chains (e.g., tyrosine with a phenolic hydroxyl group). tandfonline.com The selective acetylation of the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues can be achieved with high precision. nih.govgoogle.com

Similarly, the derivatization of nucleosides is a cornerstone of medicinal chemistry for developing antiviral and anticancer agents. mdpi.comnih.gov The hydroxyl groups of the sugar moiety in nucleosides are often acetylated to improve their physicochemical properties or as part of a synthetic strategy. researchgate.net While acetic anhydride (B1165640) is commonly used, the chemoselectivity of this compound offers potential advantages in the targeted modification of aminosugars or nucleoside analogues containing free amino groups, allowing for selective N-acetylation without affecting the sugar's hydroxyls. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number and electronic environment of hydrogen atoms in a molecule. In 1,1-Dicyanoethyl acetate (B1210297), two distinct proton signals are expected. The protons of the methyl group (CH₃) attached to the quaternary carbon are chemically equivalent, as are the protons of the acetate methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1-Dicyanoethyl acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate CH₃ | ~2.1 | Singlet | 3H |

| Quaternary C-CH₃ | ~1.9 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The actual spectrum may vary depending on the solvent and instrument frequency.

A spectrum available from SpectraBase for this compound confirms the presence of these key signals. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. libretexts.org Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra often require a higher number of scans. libretexts.org The structure of this compound contains six carbon atoms in five distinct environments: the quaternary carbon, the two nitrile carbons, the carbonyl carbon of the acetate group, and the two methyl carbons.

Electronegative atoms and sp² hybridization significantly influence the chemical shifts, causing a downfield shift (higher ppm value). libretexts.org Therefore, the carbonyl carbon is expected to have the highest chemical shift, followed by the nitrile carbons and the quaternary carbon. libretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Nitrile (C≡N) | ~115 |

| Quaternary C(CN)₂ | ~70 |

| Acetate CH₃ | ~20 |

| Quaternary C-CH₃ | ~22 |

Note: Predicted values are based on standard chemical shift tables and spectral data for analogous compounds like ethyl acetate and other nitriles. libretexts.orgchemicalbook.com

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net For this compound, a COSY spectrum would be expected to show no cross-peaks, as the two methyl groups are isolated from each other by the quaternary carbon and the ester linkage, meaning there are no protons within a 2- or 3-bond coupling distance. This lack of correlation confirms their isolated nature. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comprinceton.edu An HSQC spectrum of this compound would show a correlation peak between the acetate methyl protons and the acetate methyl carbon, and another between the C1-methyl protons and the C1-methyl carbon. This confirms which proton signal corresponds to which methyl group in the carbon backbone. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for piecing together the complete carbon framework by showing correlations between protons and carbons over two to four bonds. emerypharma.comprinceton.edu This is particularly useful for connecting quaternary carbons that have no attached protons. For this compound, key HMBC correlations would include:

The acetate methyl protons correlating to the carbonyl carbon.

The C1-methyl protons correlating to the quaternary carbon (C1) and the nitrile carbons.

Both methyl proton groups could potentially show a correlation to the ester oxygen's adjacent carbon, further confirming the acetate linkage. The ability of HMBC to establish these long-range connections is fundamental to confirming the structure of highly substituted molecules. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. researchgate.net The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its nitrile and ester functionalities. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2250 | Medium to Weak |

| Carbonyl (C=O), Ester | Stretching | ~1750 | Strong |

| C-O, Ester | Stretching | ~1230 | Strong |

| C-H, Alkane | Stretching | ~2980 | Medium |

Source: Data derived from spectral information and standard IR correlation charts. nih.govdocbrown.info

The strong absorption around 1750 cm⁻¹ is a definitive indicator of the ester's carbonyl group, while the peak near 2250 cm⁻¹ confirms the presence of the nitrile groups. tesisenred.net The strong band around 1230 cm⁻¹ is characteristic of the C-O single bond stretch of the acetate ester. docbrown.info A KBr-pellet technique is often used for acquiring the IR spectrum of solid samples. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. nist.gov For this compound (C₆H₆N₂O₂), the calculated molecular weight is approximately 138.12 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Key fragmentation pathways could include:

Loss of the acetyl group radical (•CH₃CO) or ketene (B1206846) (CH₂=C=O) from the ester functionality.

Cleavage of the C-O bond.

Loss of a methyl radical (•CH₃).

Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. Data from the NIST Mass Spectrometry Data Center confirms the expected molecular weight. nist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While the spectroscopic methods described above provide a comprehensive picture of the molecule's structure in solution or gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice.

Although a crystal structure for this compound itself is not prominently reported, this technique is frequently applied to its derivatives or more complex molecules incorporating the cyanoethyl moiety. For instance, X-ray crystallography has been used to characterize triterpenoid (B12794562) derivatives containing cyanoethyl groups and various macrocycles. researchgate.netacs.org The structural analysis of such derivatives confirms the stereochemistry and conformational details that are unattainable by other methods. acs.orgjhu.edu By analogy, if a suitable single crystal of a this compound derivative were obtained, X-ray diffraction would provide the definitive solid-state structure, confirming the tetrahedral geometry around the central sp³ carbon and the planarity of the ester group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of a molecule. For 1,1-dicyanoethyl acetate (B1210297), methods like Density Functional Theory (DFT) would be employed to determine its most stable conformation and to analyze its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govuib.no The energies and spatial distributions of these orbitals provide critical insights into a molecule's nucleophilic and electrophilic nature.

For 1,1-dicyanoethyl acetate, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the acetate oxygen atoms. The LUMO, conversely, would be centered on the antibonding π* orbitals of the two electron-withdrawing cyano (nitrile) groups. This distribution makes the quaternary carbon atom, to which the cyano groups are attached, and the carbonyl carbon of the acetate group highly electrophilic.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. uib.no The significant electron-withdrawing effect of the two cyano groups is predicted to lower the energy of the LUMO substantially, making the molecule a potent electrophile and a good acetylating agent, which aligns with its known chemical behavior. chemicalbook.comchemdad.comtandfonline.com A theoretical FMO analysis would quantify these energies and orbital coefficients, allowing for a precise prediction of its reactivity towards various nucleophiles. scielo.brmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound This table presents illustrative values based on theoretical principles for FMO analysis, as specific experimental or calculated data for this compound are not readily available in the literature.

| Molecular Orbital | Predicted Energy (eV) | Predicted Localization | Implied Reactivity |

| HOMO | -11.5 | Lone pairs of acetate oxygen atoms | Weakly nucleophilic |

| LUMO | -1.2 | Antibonding (π*) orbitals of the two cyano groups | Highly electrophilic at adjacent carbons |

| HOMO-LUMO Gap | 10.3 | - | Indicates high kinetic stability but strong electrophilicity |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. physicsscotland.co.uklibretexts.org The MEP maps the electrostatic potential onto the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). Current time information in Lau, FJ.

In this compound, an MEP surface analysis is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the cyano groups and the oxygen atoms of the acetate group. These are the most likely sites for interaction with electrophiles or for coordinating with cations.

Positive Potential (Blue): Localized on the carbonyl carbon of the acetate group and the central quaternary carbon atom bonded to the two cyano groups. This strong positive potential highlights these carbons as the primary sites for nucleophilic attack, which is the basis for the compound's function as an acetylating agent.

This charge distribution confirms the predictions from FMO theory and provides a clear visual model of the molecule's reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the structures of transition states and intermediates that are often impossible to observe experimentally. creative-biolabs.com

This compound is known to be an effective and selective N-acetylation agent. tandfonline.com This reaction involves the transfer of the acetyl group (CH₃CO) to a primary or secondary amine. A plausible mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate, which then collapses, expelling the stable dicyanomethyl carbanion as a leaving group to yield the N-acetylated product.

Computational methods can be used to model this entire pathway. By calculating the potential energy surface, chemists can identify the transition state structure for the key step (e.g., the formation of the tetrahedral intermediate) and determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). diva-portal.orgacs.org This value is crucial for predicting the reaction rate. While specific calculated values for this reaction are not published, modeling similar acylation reactions is a standard computational practice. ncsu.edu

Table 2: Illustrative Calculated Energies for a Hypothetical N-Acetylation Reaction This table provides a hypothetical energy profile for the reaction of this compound with a generic primary amine (R-NH₂), as calculated by a typical DFT method. The values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + R-NH₂ | 0.0 |

| Transition State | Nucleophilic attack of amine on carbonyl | +15.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Products | N-acetylated amine + Dicyanomethanide anion | -12.0 |

A key feature of this compound is its chemoselectivity, meaning it preferentially acetylates amino groups over hydroxyl groups. tandfonline.comresearchgate.net This selectivity can be rationalized and predicted using computational modeling.

An in silico study would involve modeling two competing reaction pathways:

N-acetylation: Reaction with an amino group.

O-acetylation: Reaction with a hydroxyl group.

By calculating the activation energy barriers for both pathways, a direct comparison can be made. The reaction with the lower activation energy will be kinetically favored and thus will be the major product. It is anticipated that the calculations would show a significantly lower energy barrier for the N-acetylation pathway compared to the O-acetylation pathway, consistent with experimental observations. This difference arises from the greater nucleophilicity of amines compared to alcohols.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reagent Design (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the chemical structure of a series of compounds with their measured activity. mdpi.comresearchgate.net While typically used in drug design, QSAR principles can also be applied to reagent design. nih.gov

Currently, no specific QSAR studies for this compound or its derivatives as acetylating agents are available. However, a hypothetical QSAR study could be designed to optimize this class of reagents. Such a study would involve synthesizing a library of related compounds with varied substituents and measuring their acetylation efficiency (e.g., reaction rate or yield).

Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound in the series. These could include:

Electronic Descriptors: Hammett constants, calculated atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molar volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Hydrophobicity Descriptors: The partition coefficient, logP.

A statistical model would then be built to create a mathematical equation linking these descriptors to the observed reactivity. This model could then be used to predict the acetylation efficiency of new, unsynthesized derivatives, guiding the design of more effective reagents.

Table 3: Potential Descriptors for a QSAR Study of Acetylating Reagents This table lists examples of molecular descriptors that could be used in a hypothetical QSAR study to design improved acetylating agents based on the this compound scaffold.

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Acetylating Activity |

| Electronic | LUMO Energy | Lower LUMO energy should increase electrophilicity and reactivity. |

| Electronic | Charge on Carbonyl Carbon | A more positive charge should enhance nucleophilic attack and increase rate. |

| Steric | Molar Volume of Leaving Group | A bulkier leaving group might decrease the reaction rate due to steric hindrance. |

| Hydrophobicity | LogP | May influence solubility in the reaction medium, affecting the overall observed rate. |

Future Research Directions and Emerging Paradigms

Pushing the Boundaries of Asymmetric Acylation

The development of novel asymmetric acylation methodologies represents a significant area of future research for 1,1-dicyanoethyl acetate (B1210297) derivatives. These compounds serve as promising acylating agents in the kinetic resolution of racemic alcohols and amines, a critical process for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Future investigations will likely focus on the design and application of chiral catalysts that can effectively differentiate between enantiomers when using dicyanoethyl acetate derivatives as acyl donors. This includes the exploration of novel organocatalysts, transition-metal complexes, and enzymatic catalysts to achieve high enantioselectivity and yields. Dynamic kinetic resolution (DKR) strategies, which combine kinetic resolution with in situ racemization of the slower-reacting enantiomer, present a particularly attractive avenue for maximizing the yield of the desired enantiomer.

Key Research Objectives in Asymmetric Acylation:

| Research Area | Focus | Potential Impact |

| Catalyst Development | Design of novel chiral catalysts (organocatalysts, metal complexes) for enantioselective acylation. | Access to a wider range of enantiopure compounds for pharmaceuticals and agrochemicals. |

| Dynamic Kinetic Resolution | Integration of efficient racemization catalysts with enantioselective acylation protocols. | Theoretical 100% yield of a single enantiomer from a racemic mixture. |

| Substrate Scope Expansion | Application of these methodologies to a broader range of alcohols, amines, and other nucleophiles. | Increased versatility and applicability of the method in organic synthesis. |

Embracing Automation: Continuous Flow Chemistry and Automated Synthesis

The integration of 1,1-dicyanoethyl acetate into continuous flow chemistry and automated synthesis platforms is a promising direction for improving the efficiency, safety, and scalability of chemical processes involving this reagent. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

For reactions utilizing this compound, such as Knoevenagel condensations, continuous flow systems can lead to higher yields, reduced reaction times, and simplified purification procedures. The development of immobilized catalysts and reagents compatible with flow conditions will be crucial for the practical implementation of these processes. Furthermore, the integration of online monitoring and automated optimization algorithms will enable the rapid development and scale-up of efficient and robust synthetic routes.

Advantages of Integrating this compound into Flow Systems:

| Feature | Benefit |

| Enhanced Safety | Minimized handling of potentially hazardous reagents and intermediates. |

| Improved Efficiency | Increased reaction rates and higher throughput. |

| Precise Control | Fine-tuning of reaction parameters (temperature, pressure, residence time) for optimal outcomes. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

Nature's Inspiration: Bio-Inspired and Biocatalytic Transformations

The exploration of bio-inspired and biocatalytic transformations involving this compound opens up exciting possibilities for green and sustainable chemistry. Enzymes, such as lipases and esterases, have demonstrated remarkable efficiency and selectivity in a wide range of chemical transformations, including acylation and deacylation reactions.

Future research will focus on identifying and engineering enzymes that can effectively utilize this compound or its derivatives as substrates. This could lead to the development of highly selective and environmentally friendly methods for the synthesis of chiral compounds and other valuable molecules. Moreover, the principles of biocatalysis can inspire the design of novel, synthetic catalysts that mimic the active sites of enzymes, offering the advantages of both biological and chemical catalysis. The use of metal-organic frameworks (MOFs) as platforms for enzyme immobilization or as biomimetic catalysts is a particularly promising area of investigation.

Building the Future: Novel Applications in Materials Science and Functional Molecule Design

The unique electronic and structural properties of the dicyano moiety make this compound a valuable building block for the design of novel materials and functional molecules. The strong electron-withdrawing nature of the two nitrile groups can be harnessed to create materials with interesting optical, electronic, and photophysical properties.

Potential applications in materials science include the development of:

Fluorescent Probes and Sensors: The dicyano group is a common component in fluorophores. By incorporating this compound derivatives into larger molecular structures, it may be possible to create novel fluorescent materials for applications in bioimaging and chemical sensing.

Organic Semiconductors: The electron-accepting properties of the dicyano group could be utilized in the design of n-type organic semiconductors for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Nonlinear Optical Materials: Molecules containing dicyano groups have been shown to exhibit significant nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical data processing.

In the realm of functional molecule design, the dicyanoethyl acetate scaffold can be used to synthesize complex molecules with tailored properties for applications in medicinal chemistry and agrochemistry. The ability to introduce the dicyanoethyl group and subsequently modify the acetate functionality provides a versatile handle for creating libraries of compounds for biological screening.

Q & A

Q. What are the optimal synthetic routes for 1,1-dicyanoethyl acetate in laboratory settings?

The synthesis of this compound typically involves acetylation of cyanoethyl derivatives using acetic anhydride or acetyl chloride. A validated method includes:

- Reaction setup : Combine 1,1-dicyanoethanol with acetic anhydride in a 1:1.2 molar ratio under nitrogen.

- Catalyst : Use pyridine (10 mol%) to neutralize HCl byproducts.

- Temperature : Maintain 0–5°C during addition, then warm to room temperature for 12 hours.

- Purification : Recrystallize from ethyl acetate/hexane (1:3) to achieve >98% purity (mp 69–71°C) . Key validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (δ 2.1 ppm for acetyl group) .

Q. How can researchers ensure accurate characterization of this compound?

Use a multi-technique approach:

- NMR : Confirm structure using H NMR (acetyl singlet at δ 2.1 ppm) and C NMR (carbonyl at ~170 ppm, nitrile at ~115 ppm).

- IR : Identify C≡N stretches (2250 cm) and ester C=O (1740 cm).

- GC-MS : Monitor molecular ion peak at m/z 154 [M] and fragmentation patterns (e.g., loss of acetate at m/z 95) .

- Elemental analysis : Verify C: 54.55%, H: 4.55%, N: 16.67% .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats due to acute dermal toxicity (LD50 < 200 mg/kg).

- Ventilation : Use fume hoods to avoid inhalation (LC50 < 2 mg/L).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Incinerate at >1000°C with NO scrubbers to prevent cyanide release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in solubility or stability data often arise from impurities or measurement conditions. Mitigation strategies:

- Standardize solvents : Use anhydrous DMSO for solubility studies to avoid hydrolysis.

- Thermodynamic profiling : Measure Henry’s law constant (k°H) via gas-phase equilibration (e.g., 5.9 mol/(kg·bar) at 298K) and validate with computational models (e.g., COSMO-RS) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and track degradation via HPLC (e.g., <2% hydrolysis under inert atmosphere) .

Q. What experimental designs are effective for studying this compound’s reactivity in N-acetylation?

A comparative kinetic study can elucidate selectivity:

- Substrate scope : Test amines (e.g., aniline vs. aliphatic amines) under identical conditions (1:1 molar ratio, 25°C).

- Control variables : Fix solvent (acetonitrile) and catalyst (DMAP, 5 mol%).

- Analytical workflow :

| Parameter | Method | Key Metrics |

|---|---|---|

| Reaction progress | H NMR (δ 2.1 ppm) | Conversion (%) |

| Byproduct analysis | GC-MS | Cyanide release (ppm) |

| Selectivity | HPLC with chiral column | Diastereomer ratio (dr) |

Q. What mechanistic insights explain this compound’s role in biomolecule modification?

The electron-withdrawing cyano groups activate the acetyl moiety for nucleophilic attack. Computational studies (DFT at B3LYP/6-311++G**) show:

Q. How can researchers address challenges in scaling up this compound synthesis?

Lab-to-pilot scale translation requires:

- Process optimization : Switch from batch to flow reactors for exothermic steps (ΔH = -58 kJ/mol).

- Safety mitigations : Install in-line FTIR for real-time monitoring of cyanide byproducts.

- Cost analysis :

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 98% | 95% |

| Cost per gram | $12.50 | $8.20 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.